4,8-Dimethoxyquinoline-2-carboxylic acid

Catalog No.
S3317128
CAS No.
28027-15-8
M.F
C12H11NO4
M. Wt
233.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethoxyquinoline-2-carboxylic acid

CAS Number

28027-15-8

Product Name

4,8-Dimethoxyquinoline-2-carboxylic acid

IUPAC Name

4,8-dimethoxyquinoline-2-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22

InChI

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15)

InChI Key

YPFZNQWLNDDXEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O

4,8-Dimethoxyquinoline-2-carboxylic acid has the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. It is recognized for its purity, typically around 95%, making it suitable for various research applications. The compound exhibits complexation properties and serves as a tridentate ligand in interactions with metal ions, such as forming complexes with vanadium .

  • Complexation Reactions: It forms stable complexes with transition metals, which can influence the structural properties of the resulting compounds. For example, it reacts with ammonium metavanadate to create a unique cis-dioxovanadium(V) complex.
  • Synthesis of Quinoline Derivatives: 4,8-Dimethoxyquinoline-2-carboxylic acid is utilized in palladium-catalyzed reactions to synthesize various quinoline derivatives through decarboxylative cycloadditions .

Research indicates that derivatives of 4,8-dimethoxyquinoline-2-carboxylic acid exhibit promising biological activities:

  • Antiproliferative Effects: Certain derivatives have shown potential in inhibiting cell proliferation in cancer models, particularly hepatocellular carcinoma.
  • Photolabile Protecting Groups: Some derivatives are effective as photolabile protecting groups in biological systems, enhancing their utility in research involving biological messengers.

The synthesis of 4,8-dimethoxyquinoline-2-carboxylic acid can be achieved through various methods:

  • Palladium-Catalyzed Reactions: These methods involve using palladium catalysts to facilitate the formation of quinoline derivatives from simpler precursors .
  • One-Pot Syntheses: Efficient one-pot procedures have been developed to synthesize related compounds, emphasizing the versatility of quinoline chemistry .

4,8-Dimethoxyquinoline-2-carboxylic acid has several practical applications:

  • Research Tool: It is extensively used in chemical research for synthesizing other quinoline derivatives and studying their properties.
  • Stabilizers in Recording Systems: Metal complexes derived from this compound are used to stabilize colorants in heat-sensitive recording systems.
  • Biological Research: Its derivatives are explored for potential therapeutic applications due to their biological activity against cancer cells.

Interaction studies have demonstrated that 4,8-dimethoxyquinoline-2-carboxylic acid can effectively form complexes with various metal ions. These interactions are crucial for understanding its role in catalysis and materials science. The complexation behavior can lead to unique structural arrangements that enhance the functional properties of the resulting materials .

Several compounds share structural similarities with 4,8-dimethoxyquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4,6-Dimethoxyquinoline-2-carboxylic acidSimilar methoxy groupsDifferent positioning of methoxy groups affects reactivity
6-Methoxyquinoline-2-carboxylic acidContains one methoxy groupExhibits different biological activity compared to 4,8-Dimethoxy derivative
7-Hydroxyquinoline-2-carboxylic acidHydroxy group instead of methoxyKnown for its chelating properties and biological activity

The uniqueness of 4,8-dimethoxyquinoline-2-carboxylic acid lies in its specific arrangement of functional groups that influence both its chemical reactivity and biological properties.

XLogP3

2

Dates

Modify: 2023-08-19

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